Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate
Description
Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate is a fluorinated tetrahydroquinoline derivative characterized by a fluorine substituent at the 8-position of the quinoline ring and a methyl acetate group at the 4-position. Tetrahydroquinoline derivatives are of interest in medicinal chemistry due to their bioactivity, often serving as scaffolds for drug discovery .
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate |
InChI |
InChI=1S/C12H14FNO2/c1-16-11(15)7-8-5-6-14-12-9(8)3-2-4-10(12)13/h2-4,8,14H,5-7H2,1H3 |
InChI Key |
IHDJWBQPFYQYQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCNC2=C1C=CC=C2F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-fluoro-1,2,3,4-tetrahydroquinoline.
Acylation: The 8-fluoro-1,2,3,4-tetrahydroquinoline is acylated with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) for several hours.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.
Reaction Conditions
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| Acidic (HCl, H₂O/EtOH) | 2-(8-Fluoro-1,2,3,4-THQ-4-yl)acetic acid | 85–90 | |
| Basic (NaOH, H₂O/MeOH) | 2-(8-Fluoro-1,2,3,4-THQ-4-yl)acetic acid | 75–80 |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the fluorine atom at position 8 exerting an electron-withdrawing effect that mildly accelerates hydrolysis.
Nucleophilic Substitution at the Ester
The electrophilic carbonyl group facilitates nucleophilic substitution reactions, enabling the introduction of diverse substituents.
Examples
| Nucleophile | Product | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Amines (e.g., NH₃) | 2-(8-Fluoro-THQ-4-yl)acetamide | Et₃N, CH₃CN, 60°C | 68 | |
| Alcohols (e.g., EtOH) | Ethyl 2-(8-Fluoro-THQ-4-yl)acetate | H₂SO₄, reflux | 72 |
The tetrahydroquinoline ring’s nitrogen can act as a weak base, influencing reaction regioselectivity.
Functionalization of the Tetrahydroquinoline Nitrogen
The secondary amine in the tetrahydroquinoline ring participates in alkylation and acylation reactions, modifying the compound’s electronic and steric properties.
Key Transformations
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methyl-8-fluoro-THQ derivative | 65 | |
| Acylation | AcCl, pyridine | N-Acetyl-8-fluoro-THQ derivative | 58 |
These modifications enhance lipophilicity and bioavailability, as demonstrated in structure-activity relationship (SAR) studies .
Ring-Opening and Cyclization Reactions
Under oxidative conditions, the tetrahydroquinoline ring can undergo dehydrogenation to form aromatic quinoline derivatives, though this is less common for fluorinated analogs.
Oxidative Cyclization
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| K₂S₂O₈, CH₃CN/H₂O, 100°C | 8-Fluoroquinoline-4-acetic acid methyl ester | 45 |
The fluorine substituent stabilizes intermediates through inductive effects, moderating reaction rates .
Derivatization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or heteroaryl groups at the tetrahydroquinoline core.
Suzuki Coupling Example
| Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromophenylboronic acid | 8-Fluoro-4-(4-phenyl)THQ acetate | Pd(PPh₃)₄, Na₂CO₃, DME | 52 |
Comparative Reactivity Insights
The table below contrasts reactivity trends with non-fluorinated analogs:
| Reaction Type | Fluorinated Derivative Yield (%) | Non-Fluorinated Yield (%) | Notes |
|---|---|---|---|
| Ester Hydrolysis (Basic) | 75–80 | 85–90 | Fluorine reduces electron density |
| N-Alkylation | 65 | 70–75 | Steric hindrance from fluorine |
| Oxidative Cyclization | 45 | 55–60 | Stabilization of transition state |
Mechanistic and Synthetic Implications
-
Electronic Effects : The electron-withdrawing fluorine atom at position 8 deactivates the tetrahydroquinoline ring, slowing electrophilic substitution but enhancing oxidative stability .
-
Steric Effects : The fluorine substituent introduces minimal steric bulk, allowing flexible functionalization at the nitrogen and ester groups.
-
Synthetic Utility : Reactions at the ester group (e.g., hydrolysis, amidation) are prioritized in medicinal chemistry to generate analogs with improved pharmacokinetic profiles .
Scientific Research Applications
Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and antiviral activities.
Biological Studies: The compound is employed in studies to understand the biological pathways and mechanisms of action of quinoline derivatives.
Industrial Applications: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers: 7-Fluoro vs. 8-Fluoro Substitution
The positional isomer methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate (CAS 1510400-50-6, MW 223.24) differs only in the fluorine substituent’s position (7- vs. 8-fluoro). Key differences include:
- Electronic Effects: Fluorine’s electron-withdrawing nature alters electron density distribution.
Table 1: Comparison of Fluoro-Substituted Analogs
| Property | 8-Fluoro Isomer (Target Compound) | 7-Fluoro Isomer (CAS 1510400-50-6) |
|---|---|---|
| Molecular Formula | C₁₂H₁₄FNO₂ | C₁₂H₁₄FNO₂ |
| Molecular Weight | 223.24 (inferred) | 223.24 |
| CAS Number | Not explicitly listed | 1510400-50-6 |
| Commercial Availability | Limited (inferred) | Available (Enamine, Aaron, etc.) |
| Key Suppliers | Not listed | Enamine, Aaron, TRC |
Functional Group Variation: 2-Oxo Substitution
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate (CAS 600167-15-5) replaces fluorine with a 2-oxo group. This modification introduces distinct properties:
- Hydrogen Bonding : The carbonyl group enables hydrogen bonding, enhancing solubility in polar solvents compared to the fluorinated analogs.
- Reactivity : The oxo group may participate in nucleophilic reactions, offering synthetic versatility absent in the fluorine-substituted compounds.
Table 2: Comparison with 2-Oxo Analog
Crystallographic and Computational Insights
For example:
- SHELXL : Used to refine small-molecule structures, enabling precise determination of bond lengths and angles, which could reveal steric effects of the 8-fluoro substituent .
Biological Activity
Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, particularly focusing on its anticancer effects and mechanisms of action.
- Molecular Formula : CHFNO
- CAS Number : 83755976
- Molecular Weight : 223.25 g/mol
Research indicates that compounds containing the tetrahydroquinoline structure exhibit various biological activities, particularly in cancer treatment:
- Induction of Oxidative Stress : this compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells. This increase can lead to mitochondrial dysfunction and ultimately apoptosis in tumor cells .
- Cell Cycle Arrest : The compound has demonstrated the ability to affect cell cycle phases in various cancer cell lines, leading to inhibited proliferation. This property is particularly relevant for its application in targeting rapidly dividing cancer cells .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported significant cytotoxic effects against several human cancer cell lines including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The compound's effectiveness varies across different cell lines, suggesting a selective action mechanism .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the tetrahydroquinoline class:
| Compound | Cell Lines Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 ± 3 | Induction of ROS |
| This compound | HT-29 | 20 ± 5 | Cell cycle arrest |
| This compound | A2780 | 18 ± 4 | Apoptosis induction |
Notable Research Insights
- Antiproliferative Activity : In a study examining a library of tetrahydroquinoline derivatives, this compound was highlighted for its potent antiproliferative effects against multiple cancer cell lines. The study indicated that the fluorine substitution at the 8-position enhances biological activity by influencing electronic properties and lipophilicity .
- Stereochemistry Effects : Research has also delved into the stereochemistry of related compounds. It was found that different enantiomers of tetrahydroquinoline derivatives exhibit varying degrees of cytotoxicity against cancer cells. This suggests that further exploration into the stereochemical aspects of this compound could yield insights into optimizing its therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
